molecular formula C25H24N6O4 B2749406 N-(4-ethoxyphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide CAS No. 1112009-59-2

N-(4-ethoxyphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide

Cat. No.: B2749406
CAS No.: 1112009-59-2
M. Wt: 472.505
InChI Key: YMBPDNOGBIGSEJ-UHFFFAOYSA-N
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Description

The compound N-(4-ethoxyphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide features a pyrimido[5,4-b]indole core modified with:

  • An 8-methyl group on the indole moiety.
  • A 3-methyl-1,2,4-oxadiazole substituent at position 3 via a methyl linker.
  • A 4-oxo group on the pyrimidine ring.
  • An acetamide side chain connected to a 4-ethoxyphenyl group.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O4/c1-4-34-18-8-6-17(7-9-18)28-21(32)12-31-20-10-5-15(2)11-19(20)23-24(31)25(33)30(14-26-23)13-22-27-16(3)29-35-22/h5-11,14H,4,12-13H2,1-3H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBPDNOGBIGSEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)C)C4=C2C(=O)N(C=N4)CC5=NC(=NO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-ethoxyphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrimido[5,4-b]indole core, followed by the introduction of the oxadiazole moiety and the ethoxyphenyl group. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

N-(4-ethoxyphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the antimicrobial potential of compounds with structural similarities to N-(4-ethoxyphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide. These derivatives have been shown to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Evaluation

A study demonstrated that modifications in the indole structure significantly influenced the antibacterial efficacy of similar compounds. For instance:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus37.9 μM
Escherichia coli113.8 μM

These findings suggest that the compound could serve as a lead for developing new antibiotics targeting resistant bacterial strains.

Anticancer Applications

The anticancer properties of pyrimidoindole derivatives have been extensively explored. In vitro studies indicate that these compounds can induce apoptosis in various cancer cell lines by targeting critical signaling pathways such as PI3K/AKT/mTOR.

Research Findings

  • Cell Cycle Arrest : Similar compounds have shown the ability to block the cell cycle at the G2/M phase.
  • Mechanism of Action : The observed cytotoxicity is often linked to the inhibition of key proteins involved in cell survival.

The compound this compound presents promising applications in antimicrobial and anticancer research due to its unique chemical structure and biological activities.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Structure and Key Substituents

Table 1: Structural Comparison of Pyrimidoindole and Indole Derivatives
Compound Name / ID Core Structure Key Substituents Acetamide Side Chain Notable Functional Groups
Target Compound Pyrimido[5,4-b]indole 8-methyl, 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl], 4-oxo N-(4-ethoxyphenyl) 3-methyl-1,2,4-oxadiazole, ethoxy
CAS 1115921-10-2 Pyrimido[5,4-b]indole 8-methyl, 3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl], 4-oxo N-(4-acetylphenyl) 3-ethyl-1,2,4-oxadiazole, acetyl
CAS 1111988-89-6 Pyrimido[5,4-b]indole 8-methyl, 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl], 4-oxo N-[(3-methoxyphenyl)methyl] 3-methyl-1,2,4-oxadiazole, methoxy
Compounds 1H-indole 5-methoxy, 2-methyl, 4-chlorobenzoyl Varied (e.g., naphthalen-1-yl, pyridin-2-yl) Chloro, nitro, heteroaromatic
CAS 536706-70-4 Pyrimido[5,4-b]indole 3-(3-methoxyphenyl), 4-oxo N-(4-ethylphenyl) Sulfanyl linkage, methoxy

Key Observations :

  • The target compound shares the pyrimidoindole core with CAS 1115921-10-2 and CAS 1111988-89-6 but differs in side-chain substituents (e.g., ethoxyphenyl vs. acetylphenyl or methoxybenzyl) .

Key Observations :

  • Indole derivatives in exhibit low yields (6–17%), likely due to steric hindrance or challenging coupling reactions .

Biological Activity

N-(4-ethoxyphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide, also known as L690-0639, is a compound that has garnered attention for its potential biological activities. This compound features a complex structure that incorporates both an oxadiazole and pyrimidoindole moiety, which are known for their diverse pharmacological properties.

Biological Activity

Anticancer Properties
Research indicates that derivatives of oxadiazole and pyrimidoindole exhibit significant anticancer activity. The incorporation of the oxadiazole ring enhances the bioactivity of the compound due to its electron-withdrawing properties, which can affect cellular processes involved in cancer proliferation. Studies have shown that similar compounds have been effective against various cancer cell lines, including breast and lung cancers .

Anti-Tubercular Activity
Oxadiazole derivatives have been extensively studied for their anti-tubercular properties. For instance, compounds with similar structures have demonstrated potent activity against Mycobacterium tuberculosis (Mtb). The mechanism often involves inhibition of essential enzymes or pathways in the bacterial metabolism. In vitro studies have reported minimal inhibitory concentrations (MIC) in the low microgram range for several oxadiazole-containing compounds .

Mechanism of Action
The biological activity of L690-0639 may be attributed to its ability to interfere with specific biological pathways. For example:

  • Inhibition of Enzymatic Activity: Compounds containing oxadiazole rings often inhibit enzymes critical for DNA replication or repair in cancer cells.
  • Cell Cycle Arrest: Some derivatives induce cell cycle arrest at specific phases, leading to apoptosis in cancer cells.

Case Studies

Several studies have focused on the biological activity of oxadiazole derivatives:

  • Study on Anti-Tubercular Activity: A recent study synthesized various 1,2,4-oxadiazole compounds and tested them against wild-type strains of Mtb. One compound exhibited an MIC of 0.045 µg/mL against Mtb H37Ra strain .
  • Anticancer Activity Assessment: In a series of tests on breast cancer cell lines, several pyrimidoindole derivatives showed IC50 values below 10 µM, indicating strong cytotoxic effects .

Comparative Data Table

Compound NameStructure TypeBiological ActivityMIC/IC50 Value
L690-0639Oxadiazole-PyrimidoindoleAnticancer & Anti-TBTBD
Compound A1,2,4-OxadiazoleAnti-TB0.045 µg/mL
Compound BPyrimidoindoleAnticancer<10 µM

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